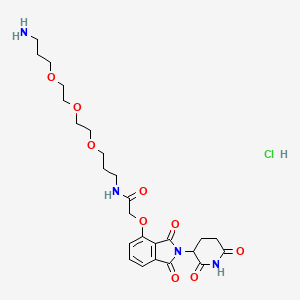

Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine

Description

Historical Context of Cereblon Ligands in Targeted Protein Degradation

Cereblon, a substrate receptor of the CRL4 ubiquitin ligase complex, emerged as a critical target for protein degradation therapeutics following the rediscovery of thalidomide’s mechanism of action. Initially marketed in the 1950s as a sedative, thalidomide was withdrawn due to teratogenic effects but later repurposed for multiple myeloma after its ability to degrade IKZF1/3 transcription factors via cereblon was elucidated. The structural characterization of cereblon–IMiD complexes revealed that thalidomide and its analogs, such as lenalidomide and pomalidomide, act as molecular glues, redirecting the ligase toward neosubstrates. This foundational work established cereblon as a tractable E3 ligase for PROTAC design, leveraging its plasticity in accommodating diverse degrons.

Evolution from Thalidomide to Functionalized Cereblon-Based PROTAC Ligands

The transition from IMiDs to PROTAC-compatible cereblon ligands required strategic chemical modifications to balance degradation activity and selectivity. Early efforts focused on functionalizing the phthalimide core of thalidomide derivatives with linkers and target-binding moieties. For instance, lenalidomide derivatives modified at the 6-position with bulky groups (e.g., trifluoromethyl) showed reduced off-target degradation of IKZF1/3 while retaining cereblon-binding affinity. This compound exemplifies this evolution, incorporating a hybrid linker system (alkylC1-PEG3-alkylC3) to enhance solubility and spatial flexibility. The oxyacetamide group at the 4'-position preserves critical hydrogen-bonding interactions with cereblon’s tri-Trp pocket, as demonstrated in crystallographic studies, while the PEG-alkyl spacer minimizes steric clashes during ternary complex formation.

Table 1: Key Structural Features of Cereblon Ligands in PROTAC Development

| Feature | Thalidomide | Lenalidomide | This compound |

|---|---|---|---|

| Core Structure | Phthalimide | Phthalimide | Phthalimide with 4'-oxyacetamide |

| Linker Composition | None | None | AlkylC1-PEG3-AlkylC3 |

| Selectivity Modifiers | N/A | 6-position | Hybrid linker + 4'-oxyacetamide |

| Primary Application | IMiD | IMiD | PROTAC E3 ligase recruitment |

Significance in E3 Ligase Recruitment Research

This compound addresses two major challenges in cereblon-mediated PROTAC design: (1) achieving selective degradation without off-target effects on IKZF1/3 or other neo-substrates, and (2) optimizing linker geometry for efficient ternary complex formation. The alkyl-PEG-alkyl linker architecture balances hydrophobicity and flexibility, enabling proteasome-dependent degradation of targets while mitigating aggregation. Recent studies using analogous compounds, such as CC-885, demonstrated that subtle linker adjustments can redirect cereblon toward non-canonical substrates like GSPT1, highlighting the tunability of this platform. Furthermore, the compound’s modular design aligns with Suzuki cross-coupling strategies for systematic linker exploration, as reported in CRBN ligand libraries.

Current Position within the PROTAC Development Landscape

Within the PROTAC toolbox, this compound occupies a niche as a versatile cereblon-recruiting component for degrading proteins resistant to small-molecule inhibition. Its utility is underscored by its inclusion in bridged PROTACs, which exploit protein–protein interactions to degrade complexes like polycomb repressive complex 1 (PRC1). Unlike VHL-based PROTACs, cereblon-directed degraders benefit from clinically validated IMiD pharmacokinetics, facilitating translational development. However, challenges remain in predicting neo-substrate recruitment, necessitating rigorous proteomic validation to confirm target specificity.

Properties

IUPAC Name |

N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O9.ClH/c26-8-2-10-35-12-14-37-15-13-36-11-3-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDPTKKUZMIBGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCOCCOCCOCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine is a novel compound that serves as a functionalized cereblon ligand, primarily utilized in the research and development of PROTAC (Proteolysis Targeting Chimeras) technology. This compound integrates an E3 ligase ligand with an alkyl-PEG-alkyl linker, featuring a terminal amine that facilitates conjugation to target protein ligands. Understanding its biological activity is crucial for advancing therapeutic applications in targeted protein degradation.

- Chemical Name: N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1 H-isoindol-4-yl]oxy]acetamide hydrochloride

- Molecular Weight: 542.97 g/mol

- Purity: ≥95% (HPLC)

- Structure: Incorporates a cereblon ligand and a PEG linker which enhances solubility and bioavailability.

Thalidomide and its derivatives, including this compound, exert their biological effects through the modulation of protein degradation pathways. The compound acts as a ligand for cereblon, a component of the E3 ubiquitin ligase complex. This interaction promotes the ubiquitination and subsequent degradation of specific target proteins, which is pivotal in various cellular processes.

Case Studies and Research Findings

- Target Protein Degradation : Research has shown that thalidomide induces the degradation of several transcription factors, such as SALL4, which is linked to developmental defects when dysregulated. In human cell lines, treatment with thalidomide resulted in a statistically significant downregulation of SALL4 protein levels (p < 0.001), indicating its potency in modulating transcriptional regulation through proteasomal degradation .

- Comparative Analysis with Other IMiDs : A study comparing thalidomide with other immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide highlighted differences in substrate specificity. Thalidomide was found to robustly degrade zinc finger transcription factors like ZNF692 and RNF166, showcasing its unique action profile among IMiDs .

Table of Biological Targets

| Target Protein | Effect of Thalidomide | Mechanism |

|---|---|---|

| SALL4 | Degradation | Ubiquitination via cereblon binding |

| ZNF692 | Degradation | Ubiquitination via cereblon binding |

| RNF166 | Degradation | Ubiquitination via cereblon binding |

Applications in Research

Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amines' role as a PROTAC building block positions it as a valuable tool in drug discovery and development. Its ability to selectively target and degrade specific proteins opens avenues for therapeutic interventions in diseases characterized by protein dysregulation, such as cancers and autoimmune disorders.

Future Directions

Research is ongoing to further elucidate the full range of biological activities associated with this compound. The development of more selective PROTACs leveraging thalidomide derivatives may enhance therapeutic efficacy while minimizing off-target effects.

Scientific Research Applications

Cancer Therapy

Thalidomide derivatives have been explored extensively for their anticancer properties. Recent studies indicate that thalidomide and its analogs can modulate immune responses and inhibit tumor growth:

- Case Study : A study demonstrated that thalidomide derivatives showed significant antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and prostate cancer (PC3). The derivatives exhibited lower IC50 values compared to thalidomide itself, indicating enhanced potency in inhibiting cancer cell proliferation .

Immunomodulation

Thalidomide is known for its immunomodulatory effects, which are beneficial in treating conditions like multiple myeloma and leprosy:

- Mechanism : The compound enhances the production of anti-inflammatory cytokines while inhibiting pro-inflammatory cytokines such as TNF-alpha. This dual action aids in managing inflammatory responses in various diseases .

PROTAC Development

The primary application of thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine lies in PROTAC research:

| Application Area | Description |

|---|---|

| Targeted Protein Degradation | Utilized to develop PROTACs that selectively degrade target proteins associated with cancer and other diseases. |

| E3 Ligase Recruitment | Functions as a ligand to recruit E3 ligases for the ubiquitination of target proteins, facilitating their degradation. |

Comparison with Similar Compounds

Comparative Analysis with Similar Thalidomide-Based PROTAC Linkers

Structural and Functional Comparisons

Below is a comparative table of key thalidomide-derived linkers:

Key Research Findings

Linker Flexibility and PROTAC Efficiency

- The alkylC1-PEG3-alkylC3 linker in the target compound provides intermediate flexibility compared to rigid alkyl (e.g., C6) or highly flexible PEG3-only linkers. This balance facilitates optimal orientation between CRBN and target proteins, enhancing degradation efficiency .

- Thalidomide-O-PEG3-amine hydrochloride (PEG3-only) exhibits superior aqueous solubility (>10 mg/mL) but may suffer from accelerated renal clearance and immunogenicity .

Solubility and Pharmacokinetics

- Hybrid alkyl-PEG linkers (e.g., alkylC1-PEG3-alkylC3) demonstrate logP values between 1.5–2.0, ideal for membrane permeability and avoiding precipitation in biological media .

- Thalidomide 4'-oxyacetamide-alkylC6-amine (logP ~3.5) shows reduced solubility (<1 mg/mL) but improved tissue penetration in murine models .

Stability and Conjugation Efficiency

Q & A

Q. What are the key considerations for synthesizing Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine, and how can reaction yields be optimized?

Methodological Answer: Synthesis involves coupling the thalidomide core with the alkyl-PEG3-alkylC3-amine linker via oxyacetamide functionalization. Key steps include:

- Reagent selection : Use acetonitrile as a solvent with catalytic KI to enhance nucleophilic substitution efficiency (e.g., in thioacetamide coupling reactions) .

- Purification : Crystallize intermediates from ethanol to remove unreacted reagents, monitored by TLC or HPLC.

- Yield optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of thalidomide derivatives to linker precursors) and reflux times (4–6 hours) to minimize side products .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm PEG3 linker integration via characteristic proton shifts (δ 3.5–3.7 ppm for PEG methylene groups) and amine-terminal proton resonance .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ~485.92 g/mol for hydrochloride salts) with ESI-MS or MALDI-TOF .

- Purity assessment : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm to ensure ≥95% purity .

Q. What in vitro assays are suitable for initial evaluation of this compound’s cereblon-binding activity?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize cereblon protein on a sensor chip and measure binding kinetics (KD values) .

- Fluorescence Polarization (FP) : Compete with fluorescently labeled thalidomide analogs to quantify binding affinity .

- Western Blotting : Assess degradation of cereblon substrates (e.g., IKZF1/3) in MM.1S myeloma cells after 48-hour treatment .

Q. How does the PEG3 linker influence solubility and stability compared to non-PEGylated thalidomide analogs?

Methodological Answer:

- Solubility Testing : Compare logP values via shake-flask method; PEG3 increases hydrophilicity (e.g., solubility >10 mg/mL in PBS vs. <1 mg/mL for non-PEGylated analogs) .

- Stability Assays : Incubate in PBS (pH 7.4) and human plasma at 37°C for 24–72 hours; quantify intact compound via LC-MS. PEG3 reduces aggregation and extends half-life .

Q. What are the recommended storage conditions to preserve the compound’s activity?

Methodological Answer:

- Short-term : Store lyophilized powder at -20°C in desiccated, light-protected vials .

- Long-term : Aliquot in anhydrous DMSO (10 mM stock) and store at -80°C; avoid >3 freeze-thaw cycles .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC design to enhance target protein degradation efficiency?

Methodological Answer:

- Linker Optimization : Test alkylC1-PEG3-alkylC3 vs. shorter (PEG1) or longer (PEG6) linkers in ternary complex assays; PEG3 balances flexibility and steric hindrance .

- Conjugation Chemistry : Use the terminal amine for NHS ester-mediated coupling to target protein ligands (e.g., BRD4 inhibitors). Validate via SDS-PAGE and cellular degradation assays (DC50 values <100 nM) .

Q. How do interspecies differences in thalidomide metabolism impact preclinical toxicity studies of this analog?

Methodological Answer:

- Metabolic Profiling : Incubate with liver microsomes from humans, rabbits, and rodents; quantify hydroxylated metabolites via LC-MS. Rodents exhibit faster clearance (t1/2 <2 hours vs. 15 hours in humans) .

- ROS Detection : Treat zebrafish embryos or human iPSC-derived cardiomyocytes with the compound; measure ROS levels via DCFDA fluorescence. Correlate with teratogenicity risk .

Q. What experimental strategies resolve contradictions in oxidative stress vs. cereblon-mediated mechanisms of toxicity?

Methodological Answer:

- CRISPR Knockout Models : Compare toxicity in cereblon-knockout vs. wild-type HUVECs. Persistent ROS elevation in knockout cells confirms non-cereblon pathways .

- BMP/Smad Pathway Analysis : Treat cells with ROS scavengers (e.g., NAC) and monitor BMP4 expression via qPCR; rescue of apoptosis indicates oxidative stress dominance .

Q. How can nano-CT imaging improve in vivo evaluation of this compound’s anti-atherosclerotic effects?

Methodological Answer:

- Murine Model : Administer 50 mg/kg/day to ApoE/LDLR double-knockout mice for 12 weeks. Image descending aorta plaques via nano-CT (voxel resolution <10 μm) .

- Quantitative Metrics : Calculate plaque volume reduction (%) and adventitial vasa vasorum density; validate with histopathology (Oil Red O staining) .

Q. What computational tools predict ADMET properties of novel thalidomide-PEG3 conjugates?

Methodological Answer:

- In Silico Modeling : Use SwissADME for logP, solubility, and CYP450 inhibition predictions. Compare with experimental data from hepatic microsomal assays .

- Molecular Dynamics (MD) : Simulate PEG3 linker conformation in aqueous vs. lipid bilayer environments to optimize blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.